![molecular formula C19H15ClFNO3S2 B2558872 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1448026-91-2](/img/structure/B2558872.png)
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Overview
Description
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 5-fluorobenzo[b]thiophen-2-yl group through a methanone linkage .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfonyl linkage, and a methanone linkage. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Formulation Development
Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds, which could be relevant to compounds like "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone". Such formulations can achieve higher plasma concentrations in vivo, improving dose proportionality and potentially enhancing the efficacy of compounds for toxicological and early clinical evaluations (Burton et al., 2012).
Synthesis of Novel Compounds
Researchers have focused on the synthesis of novel compounds involving pyrrolidin-1-yl methanone derivatives. These compounds have been evaluated for their anticonvulsant activities and their potential as sodium channel blockers, which could be of interest for therapeutic applications in neurological disorders (Malik & Khan, 2014).
Exploration of Biological Activities
Several studies have synthesized N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl groups, and evaluated their herbicidal and insecticidal activities. This indicates a broader application of such compounds in agricultural and pest control areas (Wang et al., 2015).
Material Science and Polymer Research
Research in material science has also utilized similar compounds for the synthesis of new polymers and materials. For example, sulfonated polybenzimidazoles containing phenyl phthalazinone groups have been developed for applications in proton exchange membranes, demonstrating the compound's relevance in energy and materials science (Liu et al., 2014).
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds . It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring have been used in drug discovery for the treatment of various human diseases .
Indole Derivatives
The compound also seems to contain an indole derivative structure. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3S2/c20-13-1-4-15(5-2-13)27(24,25)16-7-8-22(11-16)19(23)18-10-12-9-14(21)3-6-17(12)26-18/h1-6,9-10,16H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZSXXXCOPFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone |
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